molecular formula C6H13FN2 B13349926 5-Fluorocyclohexane-1,3-diamine

5-Fluorocyclohexane-1,3-diamine

Cat. No.: B13349926
M. Wt: 132.18 g/mol
InChI Key: LVAGTGPFYGEOMO-UHFFFAOYSA-N
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Description

Significance of Fluorinated Cycloalkane Derivatives in Contemporary Chemical Science

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. Fluorinated cycloalkane derivatives, in particular, are of growing interest as they offer a unique combination of properties that can be leveraged in drug discovery and materials science. researchgate.net Incorporating fluorine atoms into a cycloalkane framework can profoundly alter a molecule's physicochemical properties, such as its basicity, lipophilicity, and conformational preferences, with minimal steric impact. researchgate.netnih.gov

One of the most significant effects of fluorination on a cyclohexane (B81311) ring is the creation of facial polarity. nih.govresearchgate.net When multiple fluorine atoms are positioned on one face of the ring, their highly polar C-F bonds align, resulting in a significant molecular dipole moment. nih.gov This induced polarity can lead to unique intramolecular and intermolecular interactions, influencing how the molecule binds to biological targets or assembles in the solid state. These properties make fluorinated cycloalkanes valuable building blocks for developing new pharmaceuticals and advanced materials. researchgate.netnih.gov

Contextualization of Cyclohexane-1,3-diamines in Organic Synthesis and Polymer Design

Cyclohexane-1,3-diamines are a class of cycloaliphatic amines characterized by a cyclohexane ring substituted with two amino groups at the 1 and 3 positions. nih.govontosight.ai These compounds are versatile building blocks in organic synthesis and serve as crucial monomers in the design of various polymers. nih.govrsc.org

In polymer science, 1,3-cyclohexanediamines are used as curing agents for epoxy resins and as raw materials for producing polyamides and polyurethanes. ontosight.aigoogle.com The rigid cyclohexane backbone imparts thermal stability and mechanical strength to the resulting polymers, while the two amine groups provide reactive sites for polymerization. ontosight.ai The specific stereochemistry of the diamine can influence the final properties of the polymer.

In organic synthesis, the 1,3-diamine motif is present in numerous natural products and serves as a key component for creating chiral ligands used in asymmetric catalysis. rsc.orgresearchgate.net The development of synthetic methods to access these diamines with high stereocontrol is an active area of research. rsc.org

Rationale for Investigating 5-Fluorocyclohexane-1,3-diamine as a Model System for Advanced Research

This compound emerges as a compelling subject for advanced research by uniquely combining the features of both fluorinated cyclohexanes and 1,3-diamines. The strategic placement of a single fluorine atom at the 5-position of the cyclohexane-1,3-diamine scaffold creates a molecule with intriguing potential.

The fluorine atom can influence the conformation of the cyclohexane ring and modulate the basicity (pKa) of the two amine groups through inductive effects. This subtle electronic perturbation can have significant consequences for its reactivity and binding properties. Investigating this "simple" fluorinated diamine allows researchers to systematically study the impact of a single, highly electronegative atom on the structure, reactivity, and functionality of the diamine system. This makes it an ideal model system for understanding more complex, poly-fluorinated analogues and for designing novel monomers for high-performance polymers or new ligands for catalysis.

Overview of Research Areas and Methodologies Applied to this compound

Research into this compound and related compounds encompasses several key areas, primarily focusing on synthesis and characterization. The synthetic approaches to such molecules often involve multi-step sequences. General methods for preparing 1,3-diamines can be adapted, and specific techniques for introducing fluorine are critical. rsc.org These include nucleophilic fluorination of precursors using reagents like Deoxofluor or the reduction of nitriles on a fluorinated cyclohexane core. nih.govresearchgate.net

The characterization of these molecules relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and determining the stereochemistry of the molecule, particularly the relative orientation of the fluorine and amine substituents. X-ray crystallography provides definitive proof of the solid-state structure and conformation. nih.gov Furthermore, computational studies are often employed to predict and understand the conformational preferences and electronic properties, such as the molecular dipole moment, which are influenced by the fluorine atom. researchgate.net

Compound Data Tables

Table 1: Properties of (1r,3s,5s)-5-fluorocyclohexane-1,3-diamine Data for a specific stereoisomer of the target compound.

PropertyValueSource
CAS Number 2165335-26-0 achemblock.com
Molecular Formula C₆H₁₃FN₂ achemblock.com
Formula Weight 132.18 g/mol achemblock.com
IUPAC Name (1r,3s,5s)-5-fluorocyclohexane-1,3-diamine achemblock.com
Purity 97% achemblock.com

Table 2: General Properties of Cyclohexane-1,3-diamine (Unsubstituted Parent Compound) For comparison purposes.

PropertyValueSource
CAS Number 3385-21-5 nih.govsigmaaldrich.com
Molecular Formula C₆H₁₄N₂ nih.govontosight.ai
Molecular Weight 114.19 g/mol nih.govontosight.ai
Physical Form Colorless liquid ontosight.aisigmaaldrich.com
IUPAC Name cyclohexane-1,3-diamine nih.govsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

5-fluorocyclohexane-1,3-diamine

InChI

InChI=1S/C6H13FN2/c7-4-1-5(8)3-6(9)2-4/h4-6H,1-3,8-9H2

InChI Key

LVAGTGPFYGEOMO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(CC1N)F)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 Fluorocyclohexane 1,3 Diamine Analogues

Retrosynthetic Analysis and Strategic Precursor Design

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, more readily available starting materials, which helps in planning a synthetic route. youtube.com For 5-Fluorocyclohexane-1,3-diamine, the key functional groups are the two amines and the fluorine atom.

A logical retrosynthetic approach would involve disconnecting the carbon-nitrogen (C-N) and carbon-fluorine (C-F) bonds. The C-F bond is often formed by displacing a hydroxyl group, a common and effective strategy. This suggests that a key precursor could be a 5-aminocyclohexane-1,3-diol or, more strategically, a 1,3-diamino-5-hydroxycyclohexane derivative. The amino groups themselves can be installed via the reduction of nitro groups or oximes, or through reductive amination of ketones. thieme-connect.demdpi.com

This line of thinking leads to a highly functionalized and symmetrical precursor: 5-hydroxycyclohexane-1,3-dione (B13050955) . rsc.orgresearchgate.net This dione (B5365651) offers versatile chemical handles for introducing the two amino groups stereoselectively. A plausible synthetic pathway, therefore, begins with a common starting material, proceeds through a key intermediate like 5-hydroxycyclohexane-1,3-dione, and culminates in the regioselective installation of the fluorine atom.

Plausible Retrosynthetic Pathway:

Retrosynthetic analysis of this compound. This image is a placeholder and does not depict the actual chemical structures.Figure 1: A simplified retrosynthetic analysis for this compound, highlighting key disconnections and potential precursors like 1,3-diamino-5-hydroxycyclohexane and 5-hydroxycyclohexane-1,3-dione.

Stereoselective Synthesis of Fluorinated Cyclohexane (B81311) Diamines

The functionality of molecules like this compound is intrinsically linked to their three-dimensional structure. Controlling the stereochemistry is therefore as important as forming the correct chemical bonds.

Diastereomers are stereoisomers that are not mirror images of each other. In the context of a substituted cyclohexane, this refers to the cis (on the same side of the ring) and trans (on opposite sides) relationships between substituents. The most stable arrangement for substituted cyclohexanes is the chair conformation where bulky groups occupy equatorial positions to minimize steric strain. libretexts.orgmasterorganicchemistry.com

For a 1,3,5-trisubstituted cyclohexane, an all-cis isomer can place all three substituents in the more stable equatorial positions simultaneously, making it a likely thermodynamic product under equilibrating conditions. Synthetic methods to achieve specific diastereomers often rely on:

Catalytic Hydrogenation: The hydrogenation of substituted aromatic rings (like a di- or tri-substituted benzene) often proceeds from one face of the ring, leading to the formation of all-cis products.

Directed Reductions: The reduction of a ketone on a cyclohexane ring can be directed by existing substituents, leading to the preferential formation of one diastereomer of the resulting alcohol.

Nucleophilic Substitution: SN2 reactions on a cyclohexane ring proceed with an inversion of stereochemistry, allowing for the conversion of one diastereomer to another in a controlled manner.

Cyclic cis-1,3-diamines, in particular, are versatile building blocks that can be accessed through various methods, including the N–N bond cleavage of bicyclic hydrazines, which provides excellent stereocontrol. thieme-connect.de

Enantiomers are non-superimposable mirror images. The synthesis of a single enantiomer of a chiral molecule is a critical task in modern chemistry. For fluorinated diamines, several enantioselective strategies can be envisioned:

Asymmetric Hydrogenation: One of the most efficient methods involves the asymmetric hydrogenation of prochiral fluorinated imines using a chiral metal catalyst. This approach can produce chiral fluorinated amines with high enantiomeric excess (ee).

Chiral Auxiliaries: A prochiral substrate can be attached to a chiral auxiliary, which directs a subsequent reaction (like fluorination or amination) to occur on one face of the molecule. The auxiliary is then removed to yield the enantiomerically enriched product.

Kinetic Resolution: A racemic mixture of a fluorinated intermediate can be reacted with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing the other enantiomer to be isolated.

The table below summarizes findings for the manganese-catalyzed asymmetric hydrogenation of fluorinated imines, a potential method for generating chiral amine fragments.

Substrate (Imine) Chiral Ligand Product (Amine) Yield (%) Enantiomeric Excess (ee, %)
N-aryl-trifluoroacetophenone imine Chiral Ferrocenyl P,N,N N-aryl-1-phenyl-2,2,2-trifluoroethylamine >95 up to 98
N-alkyl-trifluoroacetophenone imine Chiral Ferrocenyl P,N,N N-alkyl-1-phenyl-2,2,2-trifluoroethylamine >90 up to 95
Furyl-substituted fluorinated imine Chiral Ferrocenyl P,N,N Chiral furyl-fluorinated amine 95 91

Table 1: Examples of enantioselective synthesis of chiral fluorinated amines via Mn-catalyzed asymmetric hydrogenation. This data is illustrative of the high selectivity achievable with modern catalytic methods.

Achieving a single, pure stereoisomer of a multi-substituted cyclohexane like this compound requires a synthetic plan that carefully controls both the relative (cis/trans) and absolute (R/S) stereochemistry at each new stereocenter.

The conformational behavior of the cyclohexane ring is central to this control. masterorganicchemistry.com The two chair conformations rapidly interconvert, flipping axial substituents to equatorial and vice versa. libretexts.org For a 1,3-disubstituted cyclohexane, the cis isomer has one axial and one equatorial substituent (ax,eq), while the trans isomer can be either di-axial (ax,ax) or di-equatorial (eq,eq). The di-equatorial conformation is overwhelmingly favored. For the target molecule, with a 1,3,5-substitution pattern, the all-cis isomer allows all three groups to be equatorial, representing the most stable configuration.

A synthetic strategy would aim to build the molecule step-by-step, setting the stereochemistry at each stage. For instance, a diastereoselective reduction could create a specific alcohol isomer, which is then converted to a fluoride (B91410) with inversion of configuration. If an enantioselective route is desired, a chiral catalyst would be used at a key step, or a racemic intermediate could be resolved into its separate enantiomers.

Specific Synthetic Routes to this compound and its Isomers

While no specific synthesis for this compound is documented in peer-reviewed literature, a plausible route can be constructed based on established reactions for analogous compounds. A promising approach starts from resorcinol or the related 5-hydroxycyclohexane-1,3-dione . rsc.org

Proposed Synthetic Route:

Hydrogenation & Oximation/Amination: 5-hydroxycyclohexane-1,3-dione can be subjected to a double reductive amination using ammonia (B1221849) and a reducing agent (e.g., H₂/Raney Ni) to install the two amino groups. mdpi.com Alternatively, it can be converted to a dioxime followed by reduction. This step would likely produce a mixture of diastereomers of 1,3-diamino-5-hydroxycyclohexane.

Isomer Separation: The desired all-cis diastereomer, where the two amino groups and the hydroxyl group are all equatorial, would be separated from the other isomers, often through crystallization or chromatography.

Protection (Optional): The amino groups may need to be protected (e.g., as amides or carbamates) to prevent side reactions in the subsequent fluorination step.

Regioselective Fluorination: The isolated hydroxyl group at C-5 would then be converted to fluorine.

The introduction of a fluorine atom at a specific, non-activated carbon position is a significant synthetic challenge. numberanalytics.com For a precursor like cis-1,3-diamino-5-hydroxycyclohexane, the most direct and regioselective method for fluorination at C-5 is through the conversion of the C-5 hydroxyl group.

This is typically achieved using a deoxofluorinating agent . Common reagents for this transformation include:

Diethylaminosulfur trifluoride (DAST)

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

Pyridine-HF (Olah's Reagent)

Installation and Selective Functionalization of Amine Groups at C-1 and C-3

The introduction of two amino functionalities in a 1,3-relationship on a cyclohexane ring, particularly with the added complexity of a fluorine substituent, requires careful synthetic planning to control stereochemistry. A plausible and versatile approach would involve the catalytic hydrogenation of a suitably substituted dinitroaromatic precursor.

One potential route could commence with 3-fluoro-5-nitroaniline. The existing amino group could be protected, for instance as an acetamide, followed by a second nitration directed by the existing substituents. Subsequent reduction of the dinitro intermediate would yield a mixture of diastereomers of this compound. The stereochemical outcome of the hydrogenation would be highly dependent on the choice of catalyst and reaction conditions, with the potential to favor the formation of either cis or trans isomers.

Alternatively, methods for the synthesis of cyclic cis-1,3-diamines from bicyclic hydrazines could be adapted. This would involve the formation of a bicyclic hydrazine (B178648) precursor, which upon N-N bond cleavage would yield the desired cis-1,3-diamine scaffold. The incorporation of the fluorine atom could be envisioned either prior to the formation of the bicyclic system or through fluorination of a suitable intermediate.

Given the non-equivalence of the two amine groups in most stereoisomers of this compound (e.g., in the cis isomer, one amine is axial and the other equatorial in a chair conformation), selective functionalization should be achievable. Standard protecting group strategies for diamines could be employed. For instance, reaction with one equivalent of a bulky protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), would likely lead to preferential protection of the more sterically accessible amine. This would leave the second amino group available for subsequent derivatization.

Table 1: Proposed Strategies for Selective Amine Functionalization

StepReagent/ReactionPurposeExpected Outcome
1Di-tert-butyl dicarbonate (1 eq.)MonoprotectionSelective formation of N-Boc-5-fluorocyclohexane-1,3-diamine
2Acyl chloride/Carboxylic acid + coupling agentFunctionalization of free amineFormation of a mono-acylated, mono-protected diamine
3Trifluoroacetic acid or HClDeprotectionRemoval of the Boc group to reveal the second amine
4Reductive amination with an aldehyde/ketoneFunctionalization of the second amineFormation of a differentially di-substituted product

Chemical Transformations and Derivatization of this compound Scaffolds

Once synthesized, the this compound scaffold offers multiple points for diversification, primarily at the two amine centers and potentially at the C-F bond under specific conditions.

The nucleophilic nature of the amine groups allows for a wide array of chemical transformations. These reactions are fundamental to elaborating the core scaffold into more complex molecules with desired biological or material properties.

N-Acylation: The most common derivatization of amines is acylation to form amides. bath.ac.ukresearchgate.net This can be readily achieved by reacting the diamine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents (e.g., HATU, HOBt/EDC). In the case of the unprotected diamine, di-acylation would be the likely outcome. For selective acylation, a protection-deprotection sequence as outlined in section 2.3.2 would be necessary. Catalytic methods for N-acylation, for instance using arylglyoxylic acids via a radical-radical cross-coupling, could also be explored. bohrium.com

N-Alkylation: Introduction of alkyl groups can be accomplished through reductive amination with aldehydes or ketones, or via direct alkylation with alkyl halides. Reductive amination is generally a high-yielding and clean reaction. Direct alkylation can sometimes lead to over-alkylation, but this can often be controlled by using a large excess of the diamine. The synthesis of N-alkylated cyclic diamines has been explored for applications such as DNA interaction and antitumor activity. nih.gov

N-Arylation: The formation of N-aryl bonds can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. This methodology provides access to a broad range of diaryl or alkyl-aryl substituted diamine analogs.

Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates would yield the corresponding ureas and carbamates, respectively. These functional groups are prevalent in pharmacologically active compounds.

Table 2: Overview of Amine Functionalization Reactions

Reaction TypeReagentsFunctional Group Formed
N-AcylationAcyl chloride, anhydride, or activated carboxylic acidAmide
N-AlkylationAldehyde/ketone + reducing agent (e.g., NaBH₃CN)Secondary or tertiary amine
N-ArylationAryl halide + Palladium catalyst and baseN-Aryl amine
Urea FormationIsocyanateUrea
Carbamate FormationChloroformateCarbamate

The carbon-fluorine bond is the strongest single bond in organic chemistry, making aliphatic fluorides generally very stable and unreactive. msu.edu This high bond energy means that the C-F bond in this compound would be inert under the conditions typically used to functionalize the amine groups.

Cleavage of a secondary alkyl C-F bond is challenging and usually requires harsh conditions or specific enzymatic or organometallic activation. cas.cnnih.gov

Nucleophilic Substitution: Direct nucleophilic substitution of the fluorine atom is highly unlikely. cas.cnlibretexts.org Unlike other halogens, fluoride is a poor leaving group. Intramolecular Sₙ2 reactions can sometimes be achieved with hard nucleophiles like oxygen or nitrogen anions if a favorable ring size (5- or 6-membered) can be formed, but this would require prior functionalization of the molecule to introduce the nucleophile at an appropriate position. cas.cn

Elimination Reactions: Elimination of HF to form a cyclohexene (B86901) is a possibility under strong basic conditions, although this would likely require forcing conditions and could compete with reactions at the amine centers if they are not protected.

Reductive Defluorination (Hydrogenolysis): The hydrogenolysis of aliphatic C-F bonds is a difficult transformation. acs.orgscilit.com While some transition metal complexes, particularly those of zirconium and iridium, have been shown to mediate the hydrodefluorination of aliphatic C-F bonds, these reactions often require specific and sensitive catalysts and may not be compatible with the other functional groups present in the molecule. acs.orgacs.org

In essence, the C-F bond in this compound should be considered a highly stable feature of the molecule, allowing for extensive chemical manipulation of the amine functionalities without its disruption. This chemical robustness is a key advantage of incorporating fluorine into molecular designs.

Advanced Spectroscopic and Structural Characterization of 5 Fluorocyclohexane 1,3 Diamine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are paramount for determining the connectivity and spatial arrangement of atoms within a molecule. For 5-Fluorocyclohexane-1,3-diamine, a combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry would provide a complete picture of its structure in both solution and the gas phase.

Multinuclear Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) in Stereochemical and Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, multinuclear NMR experiments would be essential.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environments, and their spatial relationships. The chemical shifts of the protons on the cyclohexane (B81311) ring would be influenced by the electronegative fluorine atom and the amino groups. The coupling constants (J-values) between adjacent protons would be critical in determining the relative stereochemistry of the substituents (cis/trans relationships) and the preferred conformation of the cyclohexane ring (chair, boat, or twist-boat). For instance, large axial-axial couplings are typically observed in a chair conformation.

¹³C NMR (Carbon-13 NMR): A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atom bonded to the fluorine (C-F) would exhibit a characteristic chemical shift and a large one-bond C-F coupling constant. The carbons bonded to the nitrogen atoms of the amino groups (C-N) would also have distinct chemical shifts. The symmetry of the molecule would be reflected in the number of observed signals.

¹⁹F NMR (Fluorine-19 NMR): As fluorine has a spin of 1/2, ¹⁹F NMR is a highly sensitive technique for directly observing the fluorine environment. The chemical shift of the fluorine atom would provide information about its electronic environment. Furthermore, coupling between the fluorine nucleus and nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F spectra, providing crucial information for assigning the stereochemistry at the fluorine-bearing carbon.

Hypothetical NMR Data for this compound:

NucleusChemical Shift (ppm) RangeMultiplicityCoupling Constants (Hz)
¹H1.0 - 4.0MultipletsJ(H,H), J(H,F)
¹³C20 - 100Doublets (for C-F), Singlets/MultipletsJ(C,F)
¹⁹F-150 to -200MultipletJ(F,H)

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the cyclohexane ring (around 2850-3000 cm⁻¹), N-H bending (around 1600 cm⁻¹), and a C-F stretching band (typically in the range of 1000-1400 cm⁻¹). Hydrogen bonding between the amine groups and the fluorine atom could lead to broadening and shifts in the N-H stretching bands.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for detecting symmetric vibrations and vibrations of non-polar bonds. The C-C backbone of the cyclohexane ring would likely produce strong signals in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
C-H (Alkyl)Stretching2850 - 3000
N-H (Amine)Bending1590 - 1650
C-F (Alkyl)Stretching1000 - 1400

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₁₃FN₂), HRMS would confirm its molecular formula with high accuracy. achemblock.com The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Common fragmentation pathways for this compound might include the loss of an amino group (-NH₂), a fluorine atom (-F), or cleavage of the cyclohexane ring. Analysis of these fragments helps to piece together the molecular structure.

Hypothetical Mass Spectrometry Data for this compound:

Ionm/z (Mass-to-Charge Ratio)Interpretation
[M+H]⁺133.1139Protonated molecular ion
[M-NH₂]⁺116.0928Loss of an amino group
[M-F]⁺113.1186Loss of a fluorine atom

Conformational Analysis and Stereoelectronic Effects in 5 Fluorocyclohexane 1,3 Diamine

Impact of Fluorine Substitution on Cyclohexane (B81311) Conformation and Energetics

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle and torsional strain. libretexts.orgpressbooks.pub In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. The relative stability of these two arrangements is a key aspect of conformational analysis.

Examination of the Fluorine Axial Preference Phenomenon

In monosubstituted cyclohexanes, substituents generally prefer the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same face of the ring, known as 1,3-diaxial interactions. youtube.com The energy difference between the axial and equatorial conformers is quantified by the "A-value," with a larger A-value indicating a stronger preference for the equatorial position.

Counterintuitively, fluorine exhibits one of the smallest A-values among all substituents, suggesting a lower preference for the equatorial position compared to larger groups. This phenomenon is often referred to as the fluorine axial preference, although it is more accurately a reduced preference for the equatorial position. Several factors contribute to this behavior. While fluorine is highly electronegative, it has a small van der Waals radius. More significantly, the carbon-fluorine bond is longer than a carbon-hydrogen bond, which helps to mitigate the steric strain of 1,3-diaxial interactions when fluorine is in the axial position.

The energetic preferences for various substituents in the equatorial versus axial position on a cyclohexane ring are summarized in the table below.

SubstituentA-value (kcal/mol)
-F0.25 pearson.com
-Cl0.53
-Br0.48
-I0.47
-CH₃1.7
-NH₂~1.2-1.6
-OH~0.9-1.0

Data compiled from various sources.

In 5-fluorocyclohexane-1,3-diamine, the conformational equilibrium will be determined by the interplay of the A-values of the fluorine atom and the two amino groups. The cis and trans isomers of this compound will exhibit different conformational preferences based on the relative orientations of these substituents. For instance, in a cis-isomer where all three substituents can potentially occupy equatorial positions, this conformer would be highly favored. Conversely, in a conformer where one or more bulky groups are forced into an axial position, destabilizing 1,3-diaxial interactions would increase the energy of that conformation.

Intramolecular Hydrogen Bonding and Transannular Interactions

Beyond simple steric considerations, the presence of both amino groups (hydrogen bond donors) and a fluorine atom (a potential hydrogen bond acceptor) in this compound raises the possibility of intramolecular hydrogen bonding. While fluorine is a weak hydrogen bond acceptor, evidence for N-H···F intramolecular hydrogen bonds has been reported in other systems, often detected through NMR spectroscopy. nih.govst-andrews.ac.uk

In the context of this compound, a chair conformation that places an axial amino group and an axial fluorine atom in a 1,3-diaxial arrangement could be stabilized by such an intramolecular hydrogen bond. This interaction would involve one of the N-H bonds of the amino group pointing towards the fluorine atom. The strength of this potential hydrogen bond would depend on the N···F distance and the N-H···F angle, which are dictated by the geometry of the cyclohexane ring.

Computational studies and experimental data from analogous fluorinated amine systems suggest that such transannular hydrogen bonds can influence conformational equilibria. For example, in certain fluorinated pyrrolidines, an attractive gauche effect between N-H and C-F bonds has been observed. beilstein-journals.org In the case of this compound, the diaxial conformer could be stabilized to a degree that partially off-sets the inherent steric strain of placing the amino group in an axial position. The presence of a second amino group at the C1 position could further influence this equilibrium through its own steric and electronic contributions.

The potential for these intramolecular interactions highlights the complexity of conformational analysis in polysubstituted cyclohexanes, where a subtle balance of steric repulsions, stereoelectronic effects, and intramolecular forces determines the molecule's preferred three-dimensional structure.

Reactivity and Reaction Mechanisms of 5 Fluorocyclohexane 1,3 Diamine

Nucleophilic Reactivity of Amine Groups

The primary amine groups of 5-Fluorocyclohexane-1,3-diamine are nucleophilic centers, readily participating in reactions with a wide array of electrophiles. This reactivity is fundamental to its role as a building block in organic synthesis. The presence of the electron-withdrawing fluorine atom on the cyclohexane (B81311) ring is expected to modulate the basicity and nucleophilicity of the amine groups compared to unsubstituted cyclohexanediamines.

The amine functionalities can undergo a variety of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

These reactions are foundational for the construction of more complex molecular architectures.

Functional Group Interconversions Involving the Fluorine Atom and C-F Bond Activation

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it relatively inert. However, under specific conditions, the fluorine atom in this compound can be involved in functional group interconversions. Activation of the C-F bond is challenging but can be achieved through various strategies, often requiring harsh reaction conditions or specialized reagents.

Potential transformations include:

Nucleophilic Substitution: While difficult, the fluorine atom could potentially be displaced by a strong nucleophile, particularly if an adjacent group can stabilize a developing positive charge on the carbon atom. Aromatic systems provide a precedent where a fluorine atom can be substituted, as seen in the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles. beilstein-journals.org

Elimination Reactions: Under basic conditions, dehydrofluorination could occur to introduce a double bond into the cyclohexane ring.

Reductive Defluorination: The use of potent reducing agents or specific catalytic systems can lead to the cleavage of the C-F bond, replacing the fluorine atom with hydrogen.

The viability of these transformations is highly dependent on the stereochemistry of the molecule and the specific reaction conditions employed.

Ring-Forming and Polymerization Reactions Initiated by this compound

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of both cyclic derivatives and polymers.

The two amine groups can react with difunctional electrophiles to construct a variety of heterocyclic systems. Cyclohexane-1,3-dione derivatives are known precursors for a plethora of heterocyclic compounds, including quinolones and acridinediones. researchgate.net By analogy, this compound can be expected to serve as a key building block for analogous nitrogen-containing heterocycles. researchgate.netnih.gov

Reactant TypeResulting Heterocycle
Dicarbonyl compoundsDiazepines or other fused ring systems
Phosgene or its equivalentsCyclic ureas
Carbon disulfideCyclic thioureas

Table 1: Illustrative examples of heterocyclic systems potentially synthesized from this compound.

The diamine functionality allows this compound to act as a monomer in polycondensation reactions. When reacted with difunctional monomers such as diacyl chlorides, dicarboxylic acids, or diisocyanates, it can form polyamides, polyimides, and polyureas, respectively. The introduction of a fluorine atom into the polymer backbone can impart unique properties such as increased thermal stability, chemical resistance, and altered solubility.

The synthesis of polyenaminones through the reaction of diamines with bis(N,N-disubstituted) enaminones is a known polymerization method. mdpi.com It is plausible that this compound could be utilized in similar polymerizations to create novel fluorinated polyenaminones. mdpi.com The development of bio-based diamines, such as cyclopentane-1,3-diamine, for polycondensation reactions highlights the interest in cyclic diamines as monomers for advanced polymers. rsc.orgresearchgate.net

Co-monomerPolymer Type
Diacyl ChloridePolyamide
Dicarboxylic AcidPolyamide
DiisocyanatePolyurea
DianhydridePolyimide

Table 2: Potential polymers derived from the polycondensation of this compound.

Mechanistic Investigations of Key Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes.

While specific computational studies on this compound are not widely reported, computational chemistry offers powerful tools to investigate its reactivity. Density Functional Theory (DFT) and other quantum chemical methods can be employed to:

Model the geometric and electronic structure of the different stereoisomers (cis/trans) of the molecule.

Calculate the activation energies for nucleophilic attack by the amine groups.

Investigate the transition state structures for C-F bond activation and substitution reactions.

Predict the regioselectivity and stereoselectivity of its reactions.

Elucidate the step-wise mechanism of polymerization, including the formation of oligomeric intermediates. mdpi.com

Such computational insights would be invaluable for designing synthetic routes and predicting the properties of novel materials derived from this fluorinated diamine.

Advanced Research Applications of 5 Fluorocyclohexane 1,3 Diamine in Scientific Disciplines

Contributions to Polymer and Advanced Materials Science Research

5-Fluorocyclohexane-1,3-diamine serves as a key monomer in the creation of a variety of advanced polymeric materials. Its incorporation into polymer backbones can significantly enhance properties such as thermal stability, mechanical strength, optical clarity, and gas permeability. These enhanced features make the resulting materials suitable for a wide range of demanding applications.

Design and Synthesis of High-Performance Fluorinated Polyimides and Analogues

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. titech.ac.jp The introduction of fluorine-containing monomers, such as this compound, into the polyimide structure can further enhance these properties. kpi.uaresearchgate.net The synthesis of these fluorinated polyimides typically involves a two-step process. First, the diamine is reacted with a dianhydride to form a poly(amic acid) precursor. mdpi.com This is followed by a thermal or chemical imidization step to yield the final polyimide. kpi.uamdpi.com

Aromatic polyimides often exhibit a distinct yellow to brown color due to the formation of intermolecular and intramolecular charge transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties. rsc.orgresearchgate.net These CTCs can limit their application in optical devices that require high transparency. The incorporation of fluorinated groups, such as the one in this compound, can effectively suppress CTC formation. bohrium.comresearcher.liferesearchgate.net The strong electronegativity of fluorine reduces the electron-donating ability of the diamine, thereby weakening the CTC interactions. nih.gov This leads to the production of polyimides with significantly improved optical transparency and lighter color. rsc.orgresearchgate.net For instance, polyimides derived from fluorinated diamines have shown cutoff wavelengths in the range of 327 to 343 nm, indicating high transparency in the visible region. rsc.org

PropertyEffect of FluorinationReference
Charge Transfer Complex (CTC)Suppressed bohrium.comresearcher.liferesearchgate.net
Optical TransparencyIncreased rsc.orgresearchgate.net
ColorLighter rsc.org
Cutoff Wavelength327-343 nm rsc.org

The inclusion of the this compound monomer can have a significant impact on the thermal and mechanical properties of the resulting polyimides. The rigid and bulky nature of the fluorinated cyclohexane (B81311) ring can increase the glass transition temperature (Tg) of the polymer, leading to enhanced thermal stability. bohrium.comresearchgate.net Fluorinated polyimides have demonstrated excellent thermal stability with 5% weight loss temperatures exceeding 500°C. rsc.org

From a mechanical standpoint, the introduction of rigid moieties can enhance the tensile strength and modulus of the polyimide films. mdpi.com For example, fluorinated aromatic polyimide films have exhibited elastic moduli of up to 8.4 GPa and tensile strengths of up to 326.7 MPa. mdpi.com However, the introduction of bulky groups can sometimes lead to a decrease in elongation at break. mdpi.com Therefore, a balance must be struck to achieve the desired combination of strength and flexibility.

PropertyValueReference
Glass Transition Temperature (Tg)259-281 °C rsc.org
5% Weight Loss Temperature> 500 °C rsc.org
Tensile Modulusup to 8.4 GPa mdpi.com
Tensile Strengthup to 326.7 MPa mdpi.com

Fluorinated polyimides are highly attractive materials for gas separation membranes due to their potential for both high permeability and selectivity. titech.ac.jpacs.org The presence of fluorine atoms can disrupt polymer chain packing, leading to an increase in fractional free volume (FFV). nih.gov This increased free volume facilitates the transport of gas molecules through the membrane, thereby enhancing permeability. acs.org

Studies have shown that polyimides containing fluorinated groups exhibit higher gas diffusivity compared to their non-fluorinated counterparts. acs.org For instance, the incorporation of fluorinated moieties has been shown to significantly increase the permeability of gases like O₂, N₂, CO₂, and CH₄. nih.gov The specific structure of the diamine, including the presence and position of fluorine atoms, plays a crucial role in determining the final gas separation performance of the membrane. acs.orgeco-vector.com

Gas PairPermeability Increase (HCPs/PI MMMs vs. pristine PI)Reference
O₂73.5% nih.gov
N₂91.6% nih.gov
CO₂69.6% nih.gov
CH₄125% nih.gov

Development of Fluorinated Porous Materials and Metal-Organic Frameworks (MOFs)

The use of fluorinated linkers, such as those derived from this compound, has been explored in the synthesis of porous materials and metal-organic frameworks (MOFs). thieme-connect.comresearchgate.net The introduction of fluorine into the framework can influence the material's porosity, stability, and affinity for certain molecules. thieme-connect.com Fluorinated MOFs have shown promise in applications such as gas storage and separation, catalysis, and sensing. nih.govoiccpress.com

The high electronegativity of fluorine can affect the electronic properties of the framework and its interaction with guest molecules. thieme-connect.com For example, fluorinated MOFs have demonstrated enhanced affinity for CO₂ and other fluorinated guests. thieme-connect.comnih.gov The synthesis of these materials often involves solvothermal methods, where the fluorinated diamine or a derivative is reacted with a metal salt. nih.gov

Surface Modification and Functionalization of Polymeric Substrates

This compound and similar fluorinated diamines can be utilized for the surface modification of various polymeric substrates. tandfonline.com This can be achieved by grafting these molecules onto the surface, thereby altering its properties. For example, surface modification with fluorinated compounds can impart hydrophobicity, reduce surface energy, and improve chemical resistance. mdpi.com

Recently, it has been shown that reacting the surface of a non-fluorine-containing polyimide with a fluorine-containing diamine can increase both the permeability and selectivity of the membrane for gas separation. mdpi.comnih.gov This approach allows for the modification of existing materials to enhance their performance in specific applications.

Role in Asymmetric Synthesis and Catalysis Research

The fluorinated diamine scaffold of this compound offers a unique platform for the development of novel chiral ligands and organocatalysts. Its application in asymmetric synthesis is a growing area of interest, with researchers exploring its potential to induce chirality in a variety of chemical transformations.

The design of effective chiral ligands and organocatalysts is central to asymmetric synthesis. The 1,3-diamine motif, as seen in this compound, provides a robust framework for creating catalysts where the two amine groups can act cooperatively. nii.ac.jp One amine can form an enamine intermediate with a ketone, while the other, often protonated, can interact with an electrophile. nii.ac.jp This bifunctional activation is a key strategy in organocatalysis.

The synthesis of such catalysts often involves a multi-step process. For instance, bifunctional organocatalysts have been developed from the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold, a related structural motif. mdpi.compreprints.orgresearchgate.net The synthesis can involve nucleophilic aromatic substitution, selective alkylation of one amino group, reduction of a nitro group, and subsequent derivatization of the resulting aromatic amine. mdpi.compreprints.orgresearchgate.net These synthetic strategies can be adapted for the derivatization of this compound to create a library of catalysts with tailored steric and electronic properties. The presence of the fluorine atom in the cyclohexane ring is anticipated to influence the conformational preference and the electronic nature of the catalyst, thereby impacting its reactivity and selectivity.

Derivatives of this compound are being investigated for their ability to mediate a range of enantioselective transformations, which are crucial for the synthesis of single-enantiomer pharmaceuticals and other high-value chiral compounds.

Asymmetric hydrogenation is a fundamental and widely used method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. nih.govrsc.orgnih.gov Chiral catalysts derived from diamines have proven to be highly effective in these transformations. For example, ruthenium complexes with chiral 1,2-diamine ligands are known to catalyze the asymmetric hydrogenation of ketones with high enantioselectivity. nih.gov Similarly, iron catalysts featuring amine(imine)diphosphine ligands have been developed for the asymmetric transfer hydrogenation of both ketones and imines. nih.gov

The development of catalysts based on this compound for these reactions is a promising research direction. The fluorine atom could influence the electronic properties of the metal center and the steric environment of the catalytic site, potentially leading to improved activity and enantioselectivity. Organocatalytic transfer hydrogenation of imines, using BINOL-derived phosphoric acids and a hydride source, also presents an opportunity for the application of chiral diamines. rsc.orgrug.nl

Table 1: Examples of Asymmetric Hydrogenation Reactions

SubstrateCatalyst TypeProductEnantiomeric Excess (ee)
Cyclic N-alkyl iminesChiral cationic Ru-MsDPENChiral 2-phenylpyrrolidineUp to 98% nih.gov
Functionalized ketonesPd/bisphosphine complexChiral alcoholsUp to 92.2% nih.gov
Ketones and IminesAmine(imine)diphosphine iron complexesChiral alcohols and aminesHigh turnover frequencies nih.gov
Ketones and IminesWater-soluble chiral Rh(III)-diamine complexChiral alcohols and aminesHigh reactivity and excellent enantioselectivity rsc.org

The Michael addition is a key carbon-carbon bond-forming reaction, and its asymmetric variant is of great importance. Organocatalysts derived from chiral diamines have been successfully employed in enantioselective Michael additions. For example, bifunctional organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold have been tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com Although the enantioselectivities were modest in some initial studies, they demonstrated the potential of this catalyst class. mdpi.com

The unique stereoelectronic properties of this compound derivatives could offer advantages in controlling the stereochemical outcome of Michael and other conjugate addition reactions. The fluorine atom's ability to engage in non-covalent interactions, such as hydrogen bonding, could play a role in organizing the transition state assembly, leading to higher levels of chiral induction.

The introduction of fluorine atoms with stereocontrol is a significant challenge in synthetic chemistry. nih.govsemanticscholar.org Chiral catalysts can play a crucial role in achieving stereoselective fluorination. While direct catalytic asymmetric fluorination using this compound itself is less probable, its derivatives can be employed as chiral ligands or phase-transfer catalysts to control the stereoselective introduction of fluorine into other molecules.

Furthermore, the synthesis of the this compound scaffold itself involves the stereoselective construction of multiple stereogenic centers. The methods developed for its synthesis can provide valuable insights into strategies for creating other complex fluorinated molecules. nih.govresearchgate.net For instance, the stereoselective synthesis of fluorinated 1,3-cis-diaminocyclopentanes has been achieved from a single bicyclic hydrazine (B178648) precursor, highlighting the intricate synthetic pathways required for such molecules. nih.govresearchgate.net

A key area of research is to understand precisely how the fluorine atom in the this compound scaffold influences the outcome of catalytic reactions. Fluorine's high electronegativity can alter the pKa of the neighboring amino groups, which in turn affects their nucleophilicity and their role in the catalytic cycle. These electronic effects can influence both the rate and the selectivity of the reaction.

Furthermore, the fluorine atom can participate in non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding with the substrate or other components of the reaction mixture. These interactions can lead to a more rigid and well-defined transition state, which is often a prerequisite for high enantioselectivity. By systematically studying the performance of catalysts derived from this compound and comparing them to their non-fluorinated counterparts, researchers can gain a deeper understanding of the subtle yet powerful effects of fluorine in asymmetric catalysis. This knowledge is crucial for the rational design of next-generation catalysts with enhanced performance.

Future Research Directions and Emerging Paradigms for 5 Fluorocyclohexane 1,3 Diamine

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of fluorinated diamines is crucial for their application in advanced materials like high-performance polyamides and polyimides. chemmethod.com Current research in polymer chemistry emphasizes the need to develop more sustainable synthetic routes, moving away from hazardous organic solvents such as N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) and high-temperature processes. mdpi.comresearchgate.net

Future research should focus on developing "green" and facile methods for the synthesis of 5-Fluorocyclohexane-1,3-diamine and its derivatives. A promising area of investigation is the use of hydrothermal processes, which utilize water as a solvent, thereby offering a more environmentally friendly alternative to conventional methods. mdpi.comresearchgate.net Investigations into hydrothermally synthesized polyimides have demonstrated that this method can yield highly soluble products that maintain excellent thermal stability. mdpi.com

Further research could explore:

Catalytic Hydrogenation: Developing selective catalysts for the hydrogenation of fluorinated phenylenediamines. For instance, studies on the hydrogenation of m-phenylenediamine (B132917) have shown promising yields of 1,3-cyclohexanediamine (B1580663) (1,3-CHDA) using specific catalysts. mdpi.com Adapting these methods for fluorinated precursors could provide an efficient route.

Flow Chemistry: Implementing continuous flow processes for fluorination and amination reactions. Flow chemistry can offer improved safety, control over reaction parameters, and scalability compared to traditional batch processes.

Biocatalysis: Employing enzymes for stereoselective synthesis steps, potentially offering unparalleled control over the cis/trans isomerism of the final product and reducing the reliance on harsh chemical reagents.

Novel Fluorinating Agents: Investigating the use of newer, safer, and more selective fluorinating agents to introduce the fluorine atom onto the cyclohexane (B81311) scaffold early in the synthetic sequence.

The goal is to establish reproducible and scalable synthetic protocols that are not only efficient but also align with the principles of sustainable chemistry. mdpi.comresearchgate.net

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational modeling is an indispensable tool for accelerating the design of new molecules and materials. For this compound, computational methods can provide deep insights into its structure-property relationships, guiding experimental efforts and minimizing trial-and-error synthesis.

Future research in this area should leverage advanced computational techniques to:

Predict Conformational Preferences: The cyclohexane ring can adopt various conformations (e.g., chair, boat), and the axial or equatorial positions of the amine and fluorine substituents significantly influence molecular shape and reactivity. nih.gov Molecular mechanics and quantum chemical calculations can predict the most stable conformers and the energy barriers between them.

Determine Physicochemical Properties: Key properties such as pKa values of the diamine groups, dipole moment, and electrostatic potential can be accurately calculated. The presence of the electronegative fluorine atom is expected to lower the basicity of the amine groups, an effect that can be precisely quantified through simulation. This is critical for designing its role in catalysis and polymer chemistry. acs.org

Simulate Reactivity: Density Functional Theory (DFT) calculations can model reaction pathways, identify transition states, and predict the regioselectivity and stereoselectivity of reactions involving the diamine. This would be invaluable for designing new catalytic applications.

Design Polymers: By modeling polymer chains derived from this compound, researchers can predict properties like glass transition temperature (Tg), thermal stability, solubility, and optical transparency before synthesis. mdpi.comnih.gov This predictive capability is crucial for developing new polyimides for applications like flexible electronics. mdpi.comnih.gov

Molecular modeling has already been used to understand how the conformation of cyclohexane diamide (B1670390) scaffolds influences their self-assembly into microscopic architectures. nih.gov Applying these methods to this compound will provide a foundational understanding needed for its rational deployment in functional systems.

Integration into Multifunctional and Responsive Materials Systems

The incorporation of fluorinated monomers into polymers is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and optical clarity while reducing the dielectric constant and surface free energy. researchgate.netmdpi.com this compound is an ideal candidate for creating a new generation of multifunctional and "smart" materials.

Emerging paradigms for research include:

High-Performance Polyimides: Fluorinated polyimides (PIs) are sought after for applications in microelectronics and flexible displays due to their excellent thermal stability, mechanical properties, and processability. mdpi.comnih.govnih.gov Future work should involve polymerizing this compound with various dianhydrides to create novel PIs with potentially superior solubility and lower coloration compared to their non-fluorinated counterparts. researchgate.netnih.gov The aliphatic nature of the cyclohexane ring could disrupt chain packing, further enhancing solubility. mdpi.comnih.gov

Stimuli-Responsive Polymers: "Smart" polymers that change their properties in response to external stimuli like pH or temperature are at the forefront of materials science. nih.govacs.org Fluorinated polymers have been developed as advanced tracers for 19F Magnetic Resonance Imaging (MRI). nih.govacs.org Integrating this compound into such systems could allow for fine-tuning of their responsive behavior and imaging characteristics.

Fouling-Resistant Surfaces: Research has shown that fluorinated zwitterionic polymers can create surfaces that resist protein fouling, a critical need for medical devices and biosensors. rsc.org These polymers exhibit dynamic wetting behavior, reorganizing their structure in response to the surrounding fluid. rsc.org Using this compound as a monomer could lead to new coatings with enhanced anti-fouling capabilities.

Expansion of Catalytic Applications to New Reaction Classes and Substrates

Chiral diamines are privileged scaffolds in organocatalysis. Derivatives of 1,2-diamines and, more recently, 1,3-diamines have been successfully employed as catalysts in a variety of asymmetric reactions. nii.ac.jpmdpi.com The unique structure of this compound presents an untapped opportunity in this field.

Future research should focus on:

Asymmetric Catalysis: Synthesizing chiral derivatives of this compound and evaluating their performance as organocatalysts. The fluorine atom can modulate the electronic properties and steric environment of the catalytic amine groups, potentially leading to unique selectivity and reactivity. nii.ac.jp

Cooperative Catalysis: The 1,3-diamine framework is well-suited for cooperative catalysis, where one amine group forms an enamine intermediate with a ketone or aldehyde, while the other interacts with the electrophile. nii.ac.jp The fluorine substituent could influence the delicate balance of these interactions.

New Reaction Classes: While 1,3-diamine catalysts have shown promise in Mannich reactions, their application should be expanded to other important carbon-carbon bond-forming reactions, such as Michael additions, aldol (B89426) reactions, and conjugate additions. nii.ac.jp

Metal-Ligand Complexes: Using the diamine as a ligand for transition metals to create novel catalysts. The electronic influence of the fluorine could tune the properties of the metal center, impacting its catalytic activity in processes like hydrogenation or cross-coupling reactions.

The ability to test new catalyst designs and elucidate the relationship between the fluorinated structure and catalytic performance is essential for advancing the field. nii.ac.jp

Fundamental Investigations into Intermolecular Interactions and Self-Assembly Properties

The interplay of hydrogen bonding, dipole-dipole forces, and steric effects governs how molecules organize into larger structures. The specific arrangement of functional groups in this compound—two hydrogen-bond-donating/accepting amines and a highly polar C-F bond—makes it a fascinating subject for supramolecular chemistry.

Key research directions include:

Controlling Self-Assembly: Studies on related cyclohexane systems have shown that molecular conformation is critical for self-association into microscopic architectures like microspheres. nih.gov The defined stereochemistry of this compound could be exploited to direct its assembly into predictable and functional supramolecular structures such as gels, liquid crystals, or nanotubes.

Exploiting Facial Polarization: Selectively fluorinated cyclohexanes can be "Janus-faced," with one electropositive hydrogen face and one electronegative fluorine face, leading to a large molecular dipole moment. researchgate.netresearchgate.net This facial polarization can drive unique intermolecular interactions and packing arrangements in the solid state, a property that could be harnessed for designing new ferroelectric materials or liquid crystals. researchgate.netnih.gov

Hydrogen Bonding Networks: Investigating the complex hydrogen bonding networks formed by the diamine groups. The interplay between these strong, directional interactions and the electrostatic forces from the C-F bond could lead to novel materials with tunable properties. The formation of hydrogen bonds between N-H protons and aromatic π-systems has been documented in related diamine structures and could be a factor in the self-assembly of derivatives. mdpi.comnih.gov

Understanding these fundamental interactions is crucial for designing materials where the molecular-level properties of this compound are translated into macroscopic function.

Q & A

Q. What are the primary synthetic routes for 5-Fluorocyclohexane-1,3-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves fluorination of cyclohexane precursors. A key approach is deoxofluorination using reagents like DAST (diethylaminosulfur trifluoride) or its derivatives. For example, fluorination of 1,3-diaminocyclohexanol under controlled anhydrous conditions yields the fluorinated product. Reaction temperature (-20°C to 0°C) and solvent polarity (e.g., dichloromethane) critically affect regioselectivity and byproduct formation .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution (δ ~ -180 to -220 ppm). ¹H-¹H coupling constants (e.g., 3JHH^3J_{HH}) reveal chair vs. boat conformations .
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL resolves stereochemistry and hydrogen bonding.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+H]⁺ at m/z 163.1).

Advanced Research Questions

Q. How do fluorine substituents alter the conformational dynamics of this compound compared to non-fluorinated analogs?

Methodological Answer: Fluorine’s electronegativity induces axial preference due to dipole minimization. Computational studies (DFT/B3LYP) show that the fluorinated chair conformation is 5–8 kcal/mol more stable than boat forms. Experimental validation via variable-temperature NMR detects restricted rotation (ΔG‡ ~ 12–15 kcal/mol) .

Key Observation:
Fluorine at C5 destabilizes 1,3-diaxial interactions, favoring equatorial amine groups. This contrasts with non-fluorinated diamines, where steric effects dominate.

Q. How can researchers resolve contradictions between NMR and X-ray data in diastereomer characterization?

Methodological Answer: Discrepancies often arise from:

  • Dynamic effects in solution (NMR averages conformers) vs. static crystal packing (X-ray).
  • Racemization during crystallization .

Resolution Workflow:

Use NOESY/ROESY NMR to identify spatial proximity of protons in solution.

Compare calculated (Mercury/CrystalExplorer) and experimental X-ray structures for packing influences.

Validate via solid-state NMR or computational docking (e.g., Gaussian09) .

Q. What strategies optimize the use of this compound as a building block in drug discovery?

Methodological Answer:

  • Bioisosteric Replacement : Fluorine enhances metabolic stability and membrane permeability vs. -OH/-NH₂ groups.
  • Conformational Restriction : Rigid cyclohexane scaffolds improve target binding (e.g., kinase inhibitors).
  • Derivatization : Amine groups are functionalized via reductive amination or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) .

Case Study:
A 2023 study modified the diamine with aryl groups, achieving IC₅₀ = 0.8 nM against a protease target .

Q. How should researchers manage conflicting data on fluorine’s electronic effects in catalytic applications?

Methodological Answer: Fluorine’s -I (electron-withdrawing) vs. +M (mesomeric) effects create ambiguity. To clarify:

Perform Hammett analysis with para-substituted analogs.

Use electrochemical methods (cyclic voltammetry) to quantify electron density changes.

Cross-reference with XPS (F 1s binding energy shifts) .

Q. What computational tools are recommended for predicting the reactivity of this compound derivatives?

Methodological Answer:

  • DFT Calculations (Gaussian, ORCA): Optimize transition states for fluorination/amination steps.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water mixtures).
  • Machine Learning : Train models on PubChem datasets to predict bioactivity .

Data Management & Reproducibility

Q. How can FAIR principles improve the reproducibility of studies on fluorinated diamines?

Methodological Answer: Adopt the NFDI4Chem infrastructure for:

  • Metadata standardization (e.g., using Crystallographic Information Files).
  • Open repositories (Chemotion, nmrXiv) to share raw NMR/X-ray data.
  • ELNs (Electronic Lab Notebooks) to track synthetic protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.